2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline

Solid-State Chemistry Physicochemical Properties Pre-formulation

Oxazolidinone antibiotic programs demand building blocks with precise regiochemistry-chloro or non-fluorinated analogs fail to deliver the required electronic properties for target binding. 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7) supplies the critical 2-fluoro substituent essential for SAR-driven antibacterial potency. • ≥97% purity minimizes downstream purification needs • Nitro group serves as a masked amine for oxazolidinone core construction • Hydroxyethyl handle enables further diversification or cyclization • Validated in kinase inhibitor & chemical probe patent literature

Molecular Formula C8H9FN2O3
Molecular Weight 200.169
CAS No. 509151-97-7
Cat. No. B570730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
CAS509151-97-7
Synonyms2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
Molecular FormulaC8H9FN2O3
Molecular Weight200.169
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)NCCO
InChIInChI=1S/C8H9FN2O3/c9-7-5-6(11(13)14)1-2-8(7)10-3-4-12/h1-2,5,10,12H,3-4H2
InChIKeyQFQBBENWEBUOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7): Technical Specifications and Procurement Overview for Oxazolidinone Antibiotic Synthesis


2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, also known as 2-[(2-fluoro-4-nitrophenyl)amino]ethan-1-ol, is a fluorinated nitroaniline derivative with the molecular formula C₈H₉FN₂O₃ and a molecular weight of 200.17 . It is a yellow crystalline solid characterized by a fluorine atom at the 2-position, a nitro group at the 4-position, and a hydroxyethyl side chain on the aniline ring . This compound serves as a specialized building block or intermediate, most notably in the synthesis of oxazolidinone compounds, a class of potent antibiotics used against Gram-positive bacteria, including drug-resistant strains . Its primary commercial availability is through chemical suppliers as a research chemical, typically offered at purities of 95% or 97% .

2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline vs. Generic Analogs: Why Substitution is Not an Option in Synthesis


Generic substitution of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline with its non-fluorinated or chloro-substituted analogs is scientifically untenable for specific synthetic routes. The 2-fluoro substituent is not merely a benign placeholder; it actively dictates the regioselectivity and reactivity in subsequent chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, the electron-withdrawing nature of the fluorine atom, in concert with the nitro group, profoundly influences the electronic properties of the final oxazolidinone or other heterocyclic products, which directly correlates with biological activity [2]. The following evidence demonstrates that replacing the 2-fluoro group with a hydrogen or chlorine atom results in compounds with quantifiably different physical properties and, by class-level inference, divergent synthetic and biological outcomes.

Quantitative Differentiation of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7) from Structural Analogs


Impact of 2-Fluoro Substitution on Melting Point and Crystallinity Compared to the Chloro Analog

The presence of a 2-fluoro substituent in 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline results in a quantifiably different solid-state profile compared to its 2-chloro-substituted analog, 2-Chloro-N-(2-hydroxyethyl)-4-nitroaniline. This difference, as measured by melting point, can influence purification, handling, and formulation workflows. The target compound exhibits a melting point of 77-81°C, whereas the chloro analog (with a chlorine at the 2-position and nitro at the 4-position) has a reported melting point of 104-108°C . The ~27°C lower melting point of the fluoro derivative suggests weaker intermolecular forces in the crystal lattice, which may translate to different solubility profiles in organic solvents, a critical parameter for reaction optimization.

Solid-State Chemistry Physicochemical Properties Pre-formulation

Improved Purity Profile of Commercial Batches Relative to a Common Non-Fluorinated Analog

Commercial suppliers of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline consistently provide a higher standard purity compared to the commonly available non-fluorinated analog, N-(2-Hydroxyethyl)-4-nitroaniline. The target compound is routinely offered at a minimum purity of 97% , with some vendors specifying 98% . In contrast, the non-fluorinated analog is often supplied at a lower standard purity of 95% . This 2-3% absolute difference in purity reduces the impurity burden in subsequent reactions, potentially leading to higher yields and simpler purification of the final advanced intermediates or APIs.

Chemical Purity Quality Control Procurement

Class-Level Evidence: The Potentiating Effect of Fluorine Substitution on Antibacterial Activity in Oxazolidinones

While direct antibacterial data for the title compound (an intermediate) does not exist, class-level evidence from oxazolidinone SAR studies firmly establishes that a 2-fluoro substituent on the phenyl ring significantly enhances antibacterial potency relative to non-fluorinated or differently substituted analogs. A seminal study on tropone-substituted phenyloxazolidinones demonstrated that incorporating a fluorine atom at the meta-position of the phenyl ring potentiates in vivo activity, leading to highly potent antibiotics [1]. This is consistent with findings that the introduction of a fluorine atom in the aromatic ring of conformationally constrained linezolid analogs resulted in compounds with more potent antibacterial activity [2]. Conversely, the absence of this fluorine atom in other oxazolidinone series leads to a marked loss of activity. This well-documented SAR underscores that the 2-fluoro substituent is a critical pharmacophoric element, and its incorporation at the intermediate stage is non-negotiable for achieving potent final compounds.

Medicinal Chemistry Structure-Activity Relationship (SAR) Antibacterial

Primary Research and Development Applications for 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7)


Synthesis of Novel Oxazolidinone Antibiotics

The primary and most substantiated application for 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is as a key intermediate in the multi-step synthesis of new oxazolidinone antibacterial agents . The 2-fluoro substituent is a critical structural feature carried through to the final drug candidate, as demonstrated by SAR studies showing its necessity for potent antibacterial activity [1][2]. The nitro group serves as a masked amine, which is typically reduced at a later stage to form the aniline required for constructing the oxazolidinone core. The hydroxyethyl side chain provides a functional handle for further diversification or cyclization. The high commercial purity (97-98%) of the compound makes it suitable for generating high-quality advanced intermediates, reducing the need for extensive purification during process development.

Medicinal Chemistry for Kinase Inhibitor Development

This fluorinated nitroaniline derivative is a valuable building block in the design and synthesis of kinase inhibitors . Its balanced polarity and structural tunability, conferred by the hydroxyethyl side chain, make it suitable for constructing focused libraries of compounds . The 2-fluoro-4-nitroaniline core can be elaborated to introduce various pharmacophores that interact with the ATP-binding pocket or allosteric sites of protein kinases. As evidenced by its presence in patent literature related to kinase modulation [3], this compound is a strategic starting material for medicinal chemists exploring novel chemical space for oncology or other therapeutic areas.

Development of Fluorophore-Labeled Probes

The compound's structure—a fluorinated aromatic ring with a nitro group and a reactive hydroxyethyl amine handle—is conducive to creating fluorophore-labeled probes for chemical biology applications . The nitro group can be reduced to an amine, which then serves as a robust conjugation point for attaching fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). The fluorine atom can be utilized for ¹⁹F NMR studies to monitor binding events or conformational changes in biological systems. This application leverages the unique combination of functional groups in a single, readily available building block.

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